molecular formula C12H11F3N2O4S B12840044 Ethyl 3-{[2-(aminocarbonyl)-3-thienyl]amino}-2-(2,2,2-trifluoroacetyl)acrylate

Ethyl 3-{[2-(aminocarbonyl)-3-thienyl]amino}-2-(2,2,2-trifluoroacetyl)acrylate

Cat. No.: B12840044
M. Wt: 336.29 g/mol
InChI Key: SVWLDFVTHAIYGL-WOGSZXNWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-{[2-(aminocarbonyl)-3-thienyl]amino}-2-(2,2,2-trifluoroacetyl)acrylate is a complex organic compound with a unique structure that includes a thienyl group, an aminocarbonyl group, and a trifluoroacetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-{[2-(aminocarbonyl)-3-thienyl]amino}-2-(2,2,2-trifluoroacetyl)acrylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thienyl group, the introduction of the aminocarbonyl group, and the addition of the trifluoroacetyl group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{[2-(aminocarbonyl)-3-thienyl]amino}-2-(2,2,2-trifluoroacetyl)acrylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl 3-{[2-(aminocarbonyl)-3-thienyl]amino}-2-(2,2,2-trifluoroacetyl)acrylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 3-{[2-(aminocarbonyl)-3-thienyl]amino}-2-(2,2,2-trifluoroacetyl)acrylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Ethyl 3-{[2-(aminocarbonyl)-3-thienyl]amino}-2-(2,2,2-trifluoroacetyl)acrylate can be compared with other similar compounds, such as:

    Ethyl 3-{[2-(aminocarbonyl)-3-thienyl]amino}-2-(acetyl)acrylate: This compound lacks the trifluoroacetyl group, which may result in different chemical and biological properties.

    Ethyl 3-{[2-(aminocarbonyl)-3-thienyl]amino}-2-(benzoyl)acrylate: The presence of a benzoyl group instead of a trifluoroacetyl group can significantly alter the compound’s reactivity and applications.

Properties

Molecular Formula

C12H11F3N2O4S

Molecular Weight

336.29 g/mol

IUPAC Name

ethyl (E)-2-[(2-carbamoylthiophen-3-yl)iminomethyl]-4,4,4-trifluoro-3-hydroxybut-2-enoate

InChI

InChI=1S/C12H11F3N2O4S/c1-2-21-11(20)6(9(18)12(13,14)15)5-17-7-3-4-22-8(7)10(16)19/h3-5,18H,2H2,1H3,(H2,16,19)/b9-6+,17-5?

InChI Key

SVWLDFVTHAIYGL-WOGSZXNWSA-N

Isomeric SMILES

CCOC(=O)/C(=C(\C(F)(F)F)/O)/C=NC1=C(SC=C1)C(=O)N

Canonical SMILES

CCOC(=O)C(=C(C(F)(F)F)O)C=NC1=C(SC=C1)C(=O)N

Origin of Product

United States

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